molecular formula C24H20ClNO4 B13138724 1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione CAS No. 110326-68-6

1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione

Katalognummer: B13138724
CAS-Nummer: 110326-68-6
Molekulargewicht: 421.9 g/mol
InChI-Schlüssel: KMSQDLGNPPRBIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene backbone substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The key steps include:

    Nitration: Introduction of a nitro group to the anthracene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of a chlorine atom to the desired position on the anthracene ring.

    Etherification: Attachment of the butylphenoxy group through an ether linkage.

    Hydroxylation: Introduction of a hydroxyl group to the anthracene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinones, while substitution reactions can yield various substituted anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it can inhibit certain enzymes, contributing to its antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Amino-2-(4-methylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione
  • 1-Amino-2-(4-ethylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione
  • 1-Amino-2-(4-propylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione

Uniqueness

1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione is unique due to the presence of the butylphenoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substituents.

Eigenschaften

CAS-Nummer

110326-68-6

Molekularformel

C24H20ClNO4

Molekulargewicht

421.9 g/mol

IUPAC-Name

1-amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C24H20ClNO4/c1-2-3-4-13-5-8-15(9-6-13)30-19-12-18(27)20-21(22(19)26)23(28)16-10-7-14(25)11-17(16)24(20)29/h5-12,27H,2-4,26H2,1H3

InChI-Schlüssel

KMSQDLGNPPRBIU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.